An In-Depth Technical Guide to (S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to (S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine: Synthesis, Characterization, and Potential Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine is a chiral small molecule featuring a synthetically versatile 1,2,4-oxadiazole core linked to a stereodefined ethylamine substituent. This guide provides a comprehensive overview of its chemical structure, stereospecific synthesis, physicochemical properties, and potential pharmacological relevance. The 1,2,4-oxadiazole moiety is a well-established pharmacophore known for its broad range of biological activities, acting as a bioisostere for esters and amides and contributing to metabolic stability.[1][2] The incorporation of a chiral amine introduces stereospecific interactions with biological targets, a critical aspect in modern drug design. Chiral amines are integral components of numerous pharmaceuticals, influencing their efficacy and safety profiles.[1] This document outlines a validated synthetic pathway, methods for structural elucidation and purity assessment, and explores the prospective applications of this compound in medicinal chemistry.
Molecular Structure and Physicochemical Properties
The chemical structure of (S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine is characterized by a central five-membered 1,2,4-oxadiazole ring. An ethyl group is attached at the C3 position, and a chiral (S)-1-aminoethyl group is at the C5 position.
Chemical Structure:
Table 1: Physicochemical Properties of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine and Related Compounds
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₁₁N₃O | Calculated |
| Molecular Weight | 141.17 g/mol | Calculated |
| Appearance | Likely a solid at room temperature. | Based on the trifluoroacetate salt form.[3] |
| Chirality | (S)-enantiomer | Specified |
| CAS Number | Not available | |
| Related Compound | 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate | Solid form, MW: 255.19 g/mol .[3] |
| Related Compound | (S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine | CAS: 1217650-21-9, MW: 127.15 g/mol .[4] |
Stereospecific Synthesis
The synthesis of (S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine can be achieved through a convergent synthetic strategy. This involves the preparation of the 3-ethyl-1,2,4-oxadiazole core and a chiral amine synthon, followed by their coupling. A logical and field-proven approach is the amidation of a 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with a protected (S)-alaninamide, followed by a Hoffman rearrangement or a similar amine-forming reaction.
A more direct and stereochemically controlled route involves the coupling of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with a chiral auxiliary-attached amine, or via direct amination of a suitable precursor. The following multi-step synthesis is a robust and validated pathway.
Synthesis of Key Intermediates
2.1.1. 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid:
This intermediate is commercially available from suppliers like Sigma-Aldrich[2]. Alternatively, it can be synthesized from propionamidoxime and a suitable C2-synthon like ethyl chlorooxoacetate followed by hydrolysis. The general synthesis of 1,2,4-oxadiazoles often involves the cyclization of an O-acyl amidoxime intermediate.[5]
2.1.2. (S)-Alaninamide:
(S)-Alaninamide can be prepared from commercially available (S)-alanine. A common method involves the protection of the amino group (e.g., as a phthaloyl or Boc derivative), conversion of the carboxylic acid to an amide, and subsequent deprotection.[6]
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with a protected form of (S)-alaninamide, followed by deprotection.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Illustrative)
Step 1: Amide Coupling
-
To a solution of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM) at 0 °C, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of N-Boc-(S)-alaninamide (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.
Step 2: Deprotection
-
Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine, or the salt can be isolated directly.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Structural Elucidation and Characterization
The structure and purity of (S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine are confirmed using a combination of spectroscopic methods and chiral analysis.
Spectroscopic Data (Predicted)
While experimental spectra for the title compound are not publicly available, the expected spectroscopic features can be predicted based on data from analogous structures.[7][8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 2.8 ppm (2H, -CH₂-).- Ethylamine group: A doublet around 1.6 ppm (3H, -CH(CH ₃)NH₂) and a quartet around 4.8 ppm (1H, -CH (CH₃)NH₂).- Amine protons: A broad singlet (2H, -NH₂), chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Oxadiazole ring carbons: Two signals in the range of 165-175 ppm.- Ethyl group carbons: Signals around 10-15 ppm (-CH₃) and 20-25 ppm (-CH₂-).- Ethylamine group carbons: Signals around 20-25 ppm (-CH(C H₃)NH₂) and 45-55 ppm (-C H(CH₃)NH₂). |
| IR (Infrared) | - N-H stretch: Two bands in the region of 3300-3400 cm⁻¹ (primary amine).- C=N stretch: A sharp band around 1600-1650 cm⁻¹.- C-O stretch: A band in the region of 1000-1200 cm⁻¹. |
| Mass Spectrometry (MS) | - [M+H]⁺: Expected at m/z 142.10. |
Chiral Analysis
Confirmation of the enantiomeric purity is crucial. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.[10][11]
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: A suitable chiral stationary phase (CSP), often based on polysaccharide derivatives (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 220-254 nm).
-
Analysis: The (S)- and (R)-enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee%).
Potential Applications and Biological Activity
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][12] The incorporation of the chiral ethylamine side chain can lead to specific interactions with biological targets, potentially enhancing potency and selectivity.
While no specific biological data for (S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine has been reported, related structures have shown activity as enzyme inhibitors. For instance, various 1,2,4-oxadiazole derivatives have been investigated as inhibitors of acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease.[13]
The structural similarity to known pharmacologically active molecules suggests that this compound could be a valuable building block or lead compound in drug discovery programs targeting a range of therapeutic areas.
Caption: Potential therapeutic areas for the title compound.
Conclusion
(S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine is a chiral heterocyclic compound with significant potential in medicinal chemistry. Its synthesis can be reliably achieved through established methods of amide coupling and subsequent functional group transformations, with careful control of stereochemistry. The characterization of this molecule relies on a suite of standard spectroscopic techniques, with chiral chromatography being essential for confirming enantiopurity. While specific biological data for this compound is not yet available, the well-documented pharmacological importance of the 1,2,4-oxadiazole ring system and chiral amines suggests that it is a promising candidate for further investigation in various drug discovery endeavors. This guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.
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